![molecular formula C13H18ClFN2O B4063247 2-fluoro-N-[2-(1-pyrrolidinyl)ethyl]benzamide hydrochloride](/img/structure/B4063247.png)
2-fluoro-N-[2-(1-pyrrolidinyl)ethyl]benzamide hydrochloride
Overview
Description
2-fluoro-N-[2-(1-pyrrolidinyl)ethyl]benzamide hydrochloride, also known as FE-B, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
Scientific Research Applications
Histone Deacetylase Inhibition
One area of research has focused on the development of class II-selective histone deacetylase (HDAC) inhibitors. Compounds similar to "2-fluoro-N-[2-(1-pyrrolidinyl)ethyl]benzamide hydrochloride" have been synthesized and evaluated for their selective inhibition against HDACs, demonstrating significant potential in the treatment of various cancers without affecting apoptosis, granulocytic differentiation, and the cell cycle in leukemia cells (Mai et al., 2005).
Neurological Applications
Research has utilized derivatives of "2-fluoro-N-[2-(1-pyrrolidinyl)ethyl]benzamide hydrochloride" as molecular imaging probes to quantify serotonin 1A (5-HT1A) receptor densities in the brains of Alzheimer's disease patients. These studies have revealed significant decreases in receptor densities correlated with clinical symptoms, suggesting the compound's utility in diagnosing and understanding the progression of neurodegenerative diseases (Kepe et al., 2006).
Chemosensors for Metal Ions
Fluorescent chemosensors based on benzamide derivatives have been developed for the selective and sensitive detection of metal ions like Zn(2+). These chemosensors, leveraging the structural framework of "2-fluoro-N-[2-(1-pyrrolidinyl)ethyl]benzamide hydrochloride," show promise for applications in environmental monitoring and bioimaging, with capabilities to distinguish Zn(2+) from Cd(2+) in living cells (Li et al., 2014).
Ortho-fluorination in Medicinal Chemistry
The use of ortho-fluorination techniques on benzamide compounds, including those related to "2-fluoro-N-[2-(1-pyrrolidinyl)ethyl]benzamide hydrochloride," has been reported to enhance the medicinal properties of these compounds. Such chemical modifications are crucial for developing novel therapeutic agents with improved efficacy and specificity (Wang et al., 2009).
Antitumor Activity
Benzamide derivatives, including structures related to "2-fluoro-N-[2-(1-pyrrolidinyl)ethyl]benzamide hydrochloride," have been studied for their antitumor activity. For instance, MS-27-275, a synthetic benzamide derivative, showed marked in vivo antitumor activity against various human tumors, acting through HDAC inhibition. This highlights the potential of such compounds in novel chemotherapeutic strategies for cancers insensitive to traditional treatments (Saito et al., 1999).
properties
IUPAC Name |
2-fluoro-N-(2-pyrrolidin-1-ylethyl)benzamide;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FN2O.ClH/c14-12-6-2-1-5-11(12)13(17)15-7-10-16-8-3-4-9-16;/h1-2,5-6H,3-4,7-10H2,(H,15,17);1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HODDYEHDPUQGRX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCNC(=O)C2=CC=CC=C2F.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClFN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.74 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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